molecular formula C23H18ClN3O4 B15104944 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B15104944
M. Wt: 435.9 g/mol
InChI Key: REEWUKCWXXBSGW-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, substituted with chloro and methoxy groups, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 3-chloro-4-methoxyaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized to produce the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form a dihydroquinazoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyphenyl isocyanate
  • 3-chloro-4-methylphenyl isocyanate
  • 3-chloro-4-methoxycinnamic acid

Uniqueness

Compared to similar compounds, 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its quinazoline core and the presence of both chloro and methoxy substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H18ClN3O4/c1-30-17-7-4-15(5-8-17)26-22(28)14-3-9-18-20(11-14)25-13-27(23(18)29)16-6-10-21(31-2)19(24)12-16/h3-13H,1-2H3,(H,26,28)

InChI Key

REEWUKCWXXBSGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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